molecular formula C22H26N4O3 B6022055 4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

Katalognummer B6022055
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: HIXKHYDPLWRWAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone, commonly known as PNU-282987, is a potent and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

PNU-282987 acts as a selective agonist of the α7nAChR, a subtype of nicotinic acetylcholine receptors that is primarily expressed in the brain. Activation of the α7nAChR can lead to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in cognitive function and memory. PNU-282987 has been shown to enhance the activity of the α7nAChR, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been found to have several biochemical and physiological effects, including increased neurotransmitter release, improved synaptic plasticity, and reduced neuroinflammation. These effects are believed to be responsible for the compound's therapeutic potential in neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using PNU-282987 in lab experiments is its selectivity for the α7nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation is that PNU-282987 has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.

Zukünftige Richtungen

There are several potential future directions for research on PNU-282987. One area of interest is the development of more potent and selective α7nAChR agonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying PNU-282987's therapeutic effects and to identify potential side effects or limitations of its use. Finally, there is potential for the use of PNU-282987 in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesemethoden

PNU-282987 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-pyridinemethanol to obtain 4-(2-pyridinemethoxy)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. This intermediate is then reacted with 4-(4-bromobenzoyl)piperazin-2-one to obtain the final product, PNU-282987.

Wissenschaftliche Forschungsanwendungen

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, PNU-282987 has been found to have neuroprotective effects and can reduce neuroinflammation in the brain.

Eigenschaften

IUPAC Name

4-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21-16-26(14-11-24-21)22(28)17-4-6-19(7-5-17)29-20-8-12-25(13-9-20)15-18-3-1-2-10-23-18/h1-7,10,20H,8-9,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXKHYDPLWRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.